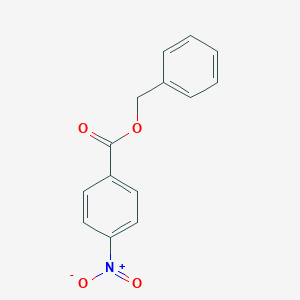

Benzyl 4-nitrobenzoate

概要

説明

準備方法

ナラシンは、ストレプトマイセス・アウレオファシエンス菌の発酵によって合成されます . このプロセスには、栄養豊富な培地で細菌を培養し、続いて化合物を抽出および精製することが含まれます。 発酵ブロスは、菌糸体を除去するためにろ過され、ろ液は酢酸エチルまたはクロロホルムを用いた溶媒抽出にかけられます . 次に、粗抽出物をクロマトグラフィー法で精製して純粋なナラシンを得ます .

化学反応の分析

ナラシンは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ナラシンの酸化は、ナラシン酸の生成につながる可能性があります .

科学研究への応用

ナラシンは、幅広い科学研究への応用があります。 化学では、イオンフォア活性と膜輸送メカニズムを研究するためのモデル化合物として使用されます . 生物学では、ナラシンは、イオンフォアの細胞プロセスや微生物集団への影響を調査するために使用されます . 医学では、ナラシンは、薬剤耐性菌感染症の治療における潜在的な用途や、ナノテクノロジーベースの薬物送達システムにおける成分として検討されています . 産業では、ナラシンは、家畜の成長性能と飼料効率を向上させるための飼料添加物として使用されます .

科学的研究の応用

Medicinal Chemistry

Benzyl 4-nitrobenzoate has been explored for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. Nitrobenzoate derivatives, including BNB, have shown promising results in inhibiting tumor cell growth and reducing inflammation. For instance, a study highlighted that nitrobenzoate compounds could suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

Case Study: Anti-Cancer Activity

- Objective: To evaluate the anti-cancer effects of BNB.

- Method: In vitro assays were conducted to assess cell proliferation inhibition.

- Results: BNB demonstrated significant inhibition of cancer cell lines, suggesting its potential as an anti-cancer agent.

Electro-Optical Applications

BNB has been utilized in the development of liquid crystal (LC) devices due to its favorable electro-optical properties. When doped into nematic liquid crystals, BNB enhances dielectric anisotropy and reduces threshold voltage, leading to faster response times in display technologies.

Key Findings:

- Doping BNB into LC mixtures resulted in a fivefold reduction in fall times compared to undoped mixtures .

- The compound’s ability to filter blue light makes it suitable for applications in smart windows and glasses, enhancing their functionality against UV radiation .

Comparative Analysis of BNB with Other Compounds

The following table summarizes the comparative electro-optical effects of BNB against other nitrobenzoate derivatives:

| Compound | Dielectric Anisotropy (Δε) | Fall Time Reduction | Application Area |

|---|---|---|---|

| This compound (BNB) | High | 5x | Liquid Crystal Displays |

| Morpholinium 2-Chloro-4-Nitrobenzoate | Moderate | 3x | Liquid Crystal Displays |

| N-Benzyl-2-Methyl-4-Nitroaniline | Very High | 5x | Advanced Optical Devices |

作用機序

ナラシンは、細菌の細胞膜の透過性を変化させることでその効果を発揮し、細菌からカリウムイオンが受動的に放出されます . この浸透圧バランスの乱れは、pHの低下を引き起こし、最終的に細菌の細胞死につながります . ナラシンは、細胞膜を標的にし、細菌の生存に不可欠なイオン勾配を乱します .

類似化合物の比較

ナラシンは、モノエンシン、サリノマイシン、ラサロシドなどの他のポリエーテルイオンフォアに似ています . ナラシンは、追加のメチル基を持つ独特の構造を持ち、その抗菌性と抗コクシジウム性を強化しています . モノエンシンやサリノマイシンと比較して、ナラシンは、特定の菌株の細菌や寄生虫に対してより効果的であることが判明しています . 類似の化合物には以下が含まれます。

- モノエンシン

- サリノマイシン

- ラサロシド

類似化合物との比較

Narasin is similar to other polyether ionophores such as monensin, salinomycin, and lasalocid . narasin has a unique structure with an additional methyl group, which enhances its antibacterial and anticoccidial properties . Compared to monensin and salinomycin, narasin has been found to be more effective against certain strains of bacteria and parasites . The similar compounds include:

- Monensin

- Salinomycin

- Lasalocid

Narasin’s unique structure and enhanced efficacy make it a valuable compound in veterinary medicine and scientific research .

生物活性

Benzyl 4-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound (CHNO) features a benzyl group attached to a 4-nitrobenzoate moiety. The presence of the nitro group is significant as it influences the compound's reactivity and biological activity. The compound is typically synthesized through the esterification of benzyl alcohol and 4-nitrobenzoic acid, yielding a pale yellow oil with notable physical properties such as a melting point around 84-85 °C .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that nitrobenzoate derivatives possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymes . this compound has been investigated for its efficacy against various microbial strains, demonstrating significant inhibition in vitro.

- Anticancer Properties : Nitrobenzoate compounds have shown promise in cancer research by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies suggest that they may interfere with tubulin polymerization, which is critical for cancer cell division . this compound's structural features may enhance its interaction with biological targets involved in tumor growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The compound was found to decrease cell viability by approximately 70% at a concentration of 100 µM after 48 hours . Additionally, it was observed to disrupt the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis in tumors.

Comparative Analysis

To better understand the unique properties of this compound, comparisons were made with similar compounds:

| Compound | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Benzyl Benzoate | Lacks nitro group | Low | Minimal |

| Benzyl 3-Nitrobenzoate | Nitro group at position 3 | Moderate | Moderate |

| Methyl 4-Nitrobenzoate | Methyl group instead of benzyl | Low | Low |

| This compound | Contains both benzyl and nitro groups | High | High |

This table illustrates that this compound stands out due to its enhanced biological activities compared to its analogs.

特性

IUPAC Name |

benzyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFGJYVKKCUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163820 | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-27-7 | |

| Record name | Phenylmethyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14786-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014786277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of benzyl 4-nitrobenzoate and how do they influence its crystal structure?

A1: this compound (C14H11NO4) forms chains linked by two distinct C-H...O hydrogen bonds. [] These bonds create two types of R(2)2 (10) rings within the chains. While the provided research doesn't delve into the exact impact on the crystal structure, it highlights the role of hydrogen bonding in organizing the molecules within the crystal lattice. Further research could explore if these interactions contribute to specific material properties.

Q2: Has the "fully catalytic Mitsunobu reaction" truly been achieved with this compound?

A2: Research suggests that the "fully catalytic Mitsunobu reaction" utilizing this compound might not be a true Mitsunobu reaction. [] While this compound is produced under "fully catalytic" conditions with catalytic phosphine and azo reagents, the reaction proceeds similarly even without the hydrazine catalyst. Furthermore, attempts to apply this "fully catalytic" method to the esterification of (-)-ethyl lactate with 4-nitrobenzoic acid resulted in low yields and predominant retention of configuration, suggesting limitations in the system's catalytic efficiency and stereoselectivity.

Q3: How does the structure of benzyl 4-chloro-3-nitrobenzoate compare to that of this compound, and what impact does this difference have on their respective crystal structures?

A3: While both compounds exhibit C-H...O hydrogen bonding, they differ in the arrangement of these bonds and their resulting crystal structures. [] Benzyl 4-chloro-3-nitrobenzoate (C14H10ClNO4) forms a more complex three-dimensional framework. Three independent C-H...O hydrogen bonds link the molecules into chains of edge-fused R(4)4 (26) and R(4)4 (34) rings. These chains then connect through aromatic pi-pi stacking interactions to create a three-dimensional network. This is distinct from the simpler chain structure observed in this compound, highlighting how subtle structural modifications can lead to significant differences in crystal packing and potentially influence material properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。